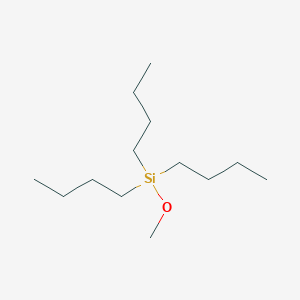
二苯基三硫代碳酸酯
描述
Carbonotrithioic acid, bis(phenylmethyl) ester is a useful research compound. Its molecular formula is C15H14S3 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
The exact mass of the compound Carbonotrithioic acid, bis(phenylmethyl) ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33081. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbonotrithioic acid, bis(phenylmethyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonotrithioic acid, bis(phenylmethyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RAFT 聚合引发剂
二苯基三硫代碳酸酯被广泛用作各种单体的RAFT(可逆加成-断裂链转移)引发剂。它充当双功能链转移剂(CTA),控制聚合过程并能够合成具有窄分子量分布的嵌段共聚物。 这在创建用于药物递送系统的聚合物中特别有用,在这些系统中,对聚合物结构的精确控制至关重要 .
合成明确定义的聚合物
该化合物用于合成明确定义的聚合物或嵌段共聚物,其单体包括苯乙烯、烷基丙烯酸酯、丙烯酸、烷基丙烯酰胺或丙烯腈。 这种多功能性使其成为材料科学中宝贵的工具,用于设计具有针对特定应用的特定性能的聚合物 .
可控活性自由基聚合技术
作为一种三硫代碳酸酯型 RAFT 引发剂,二苯基三硫代碳酸酯适用于可控活性自由基聚合,这是一种允许合成具有窄分子量分布范围的聚合物的技术。 这对于需要均匀聚合物链的应用至关重要,例如在生物医学设备中 .
聚合物的规模化生产
该化合物还用作规模化生产目的的 RAFT 引发剂。 它可以用于双末端反应型 RAFT 聚合,适用于苯乙烯和丙烯酸酯等单体,这些单体在工业规模的聚合物生产中很常见 .
作用机制
Target of Action
S,S-Dibenzyl trithiocarbonate primarily targets the process of polymerization of vinyl monomers , including styrene, methacrylate, and acrylamide . It acts as a bifunctional Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .
Mode of Action
As a trithiocarbonate-based RAFT agent , S,S-Dibenzyl trithiocarbonate interacts with its targets by controlling the polymerization process . It provides good control over the polymerization of vinyl monomers, thereby influencing the formation of block copolymers .
Biochemical Pathways
The compound’s action affects the RAFT polymerization pathway . By acting as a bifunctional CTA, it influences the polymerization of vinyl monomers, leading to the formation of block copolymers. These copolymers have applications in various fields, including drug delivery .
Pharmacokinetics
Its use in drug delivery systems suggests that it may have significant bioavailability .
Result of Action
The primary result of S,S-Dibenzyl trithiocarbonate’s action is the controlled polymerization of vinyl monomers . This leads to the formation of block copolymers, which can be used in drug delivery systems .
Action Environment
The action, efficacy, and stability of S,S-Dibenzyl trithiocarbonate can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in cold conditions
属性
IUPAC Name |
bis(benzylsulfanyl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKYXBYUROTWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885355 | |
| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26504-29-0 | |
| Record name | Dibenzyltrithiocarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26504-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026504290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26504-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26504-29-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes S,S-Dibenzyl trithiocarbonate so useful in RAFT polymerization?
A1: DBTTC acts as a chain transfer agent (CTA) in RAFT polymerization. [, , ] This means it can reversibly react with growing polymer chains, effectively controlling their growth and ultimately leading to polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). [, , ]
Q2: Can you provide an example of how S,S-Dibenzyl trithiocarbonate has been used to create specific polymer architectures?
A2: Absolutely. Researchers have successfully used DBTTC to synthesize ABA triblock copolymers of styrene (forming the hard A blocks) and 2-ethylhexyl acrylate (forming the soft B block). [] They employed a miniemulsion polymerization technique where the DBTTC first mediated the formation of the polystyrene block, followed by the addition of the acrylate monomer to build the triblock structure. []
Q3: Are there any advantages to using an asymmetric RAFT agent instead of a symmetric one like DBTTC?
A3: Yes, there can be advantages in specific situations. When using silica-filled compounds, symmetric RAFT agents like DBTTC can lead to polymer chain shortening during the silane coupling reaction. [] This negatively impacts the material's properties. To overcome this, researchers have explored asymmetric RAFT agents like benzyl (4-methoxyphenyl) trithiocarbonate (BMPTC). [] These agents promote unilateral polymer growth, preventing chain cleavage and leading to improved material properties in silica-filled compounds. []
Q4: Are there any studies demonstrating the impact of S,S-Dibenzyl trithiocarbonate on the final polymer properties?
A4: Yes, several studies highlight this. For instance, researchers investigating glucose-based block copolymers found that the use of DBTTC as a CTA led to well-defined triblock structures with controlled molecular weights. [] These triblock copolymers exhibited desirable thermal and mechanical properties, including high decomposition temperatures and promising elastomeric behavior, making them attractive for various applications. []
Q5: How does the structure of S,S-Dibenzyl trithiocarbonate relate to its function as a RAFT agent?
A5: The structure of DBTTC features a central trithiocarbonate group flanked by two benzyl groups. This specific arrangement is crucial for its function. The trithiocarbonate group is responsible for the reversible chain transfer reactions, while the benzyl groups influence the reactivity and solubility of the RAFT agent, ultimately impacting the polymerization process and the characteristics of the resulting polymers. []
Q6: Can the selenium analogues of S,S-Dibenzyl trithiocarbonate also be used for controlled radical polymerization?
A6: Research indicates that selenium-substituted carbonates like S,Se-dibenzyl dithioselenocarbonate (DTSC), S,Se-dibenzyl thiodiselenocarbonate (TDSC), and Se,Se-dibenzyl triselenocarbonate (TSC) can indeed control the polymerization of monomers like styrene and methyl acrylate. [] They function similarly to DBTTC, offering control over molecular weight and allowing for chain extension. [] Interestingly, these selenium-containing polymers can be treated to generate “clickable” vinyl-terminated chain ends, opening possibilities for further functionalization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)


![3-[(4-Chlorophenyl)sulfonyl]propanoic acid](/img/structure/B1594888.png)









